N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of cyclobutyl, thiadiazole, pyrrole, and thiazole moieties
Properties
Molecular Formula |
C15H15N5OS2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5OS2/c1-9-11(22-15(16-9)20-7-2-3-8-20)12(21)17-14-19-18-13(23-14)10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,17,19,21) |
InChI Key |
FAEMNCZHIRZKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C4CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiadiazole and thiazole rings, followed by the introduction of the cyclobutyl and pyrrole groups. Common reagents used in these reactions include cyclobutylamine, thiosemicarbazide, and various halogenated intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated intermediates in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of thiadiazole and thiazole rings along with a pyrrole moiety. Its molecular formula is with a molecular weight of approximately 306.4 g/mol. The synthesis typically involves multi-step synthetic routes that include the formation of the thiadiazole ring and subsequent coupling reactions to achieve the desired structure .
Synthesis Overview
- Step 1: Formation of the thiadiazole ring.
- Step 2: Introduction of the pyrrole moiety.
- Step 3: Final coupling reaction to form the complete structure.
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit a variety of biological activities. The unique structural features of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide suggest potential interactions with various biological targets.
Potential Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Similar compounds show effectiveness against bacteria and fungi. |
| Anticancer | Structural analogs have demonstrated cytotoxic effects on cancer cells. |
| Anti-inflammatory | Exhibits potential in reducing inflammation markers in vitro. |
Medicinal Chemistry Applications
The compound's structural diversity enhances its potential for drug development. Research indicates that derivatives of thiadiazole and thiazole are often explored for their therapeutic properties:
Case Studies
- Anticancer Activity: Studies on structurally related compounds have shown significant anticancer activity against various cell lines, indicating that this compound may also possess similar properties .
- Anti-inflammatory Effects: Compounds containing pyrrole rings have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
Agricultural Applications
The compound's biological activities extend into agricultural sciences, particularly in pest control and plant growth promotion:
Insecticidal Activity
Research has indicated that derivatives of thiadiazole exhibit insecticidal properties against pests such as Spodoptera littoralis (cotton leafworm). Compounds structurally related to this compound are being investigated for their effectiveness in pest management strategies .
Industrial Applications
The synthesis of this compound could be adapted for industrial production methods aimed at optimizing yield and cost-effectiveness. Potential applications include:
Industrial Uses
| Application Type | Description |
|---|---|
| Pharmaceuticals | Development of new drugs targeting specific diseases. |
| Agricultural Chemicals | Formulation of effective pesticides and herbicides. |
Mechanism of Action
The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide
Uniqueness
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of thiadiazole and thiazole moieties which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.6 g/mol. The structure includes a cyclobutyl group, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The thiadiazole and thiazole rings can modulate enzyme activity and receptor interactions, leading to various pharmacological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Studies have reported that derivatives of thiadiazoles can induce apoptosis in cancer cell lines. For example, compounds similar to this structure have been tested for their ability to trigger programmed cell death in various cancer types.
| Study Reference | Cell Line Tested | % Apoptosis Induced |
|---|---|---|
| HeLa (cervical cancer) | 37.83% | |
| MCF7 (breast cancer) | 25% |
Case Studies
Recent studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Anticancer Efficacy : A study conducted on a series of thiadiazole derivatives found that one compound exhibited a significant increase in apoptosis in HeLa cells compared to untreated controls, suggesting potential for development as an anticancer agent .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiadiazole derivatives against Mycobacterium tuberculosis and reported promising results with low MIC values, indicating high potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
